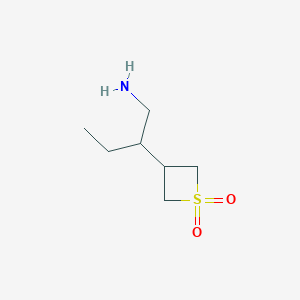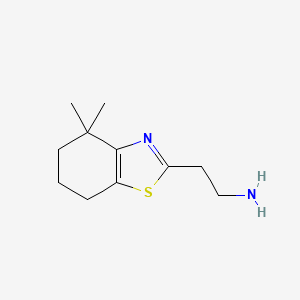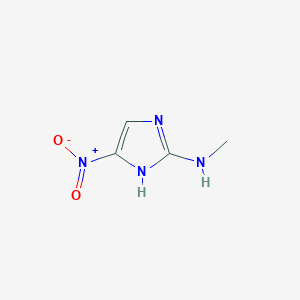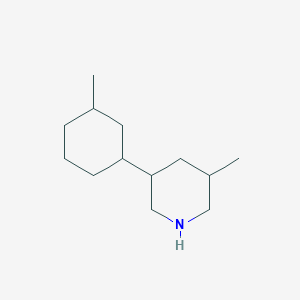![molecular formula C9H16O3 B13180124 2-[(2R,6S)-2,6-Dimethyloxan-4-yl]acetic acid CAS No. 928156-60-9](/img/structure/B13180124.png)
2-[(2R,6S)-2,6-Dimethyloxan-4-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2R,6S)-2,6-Dimethyloxan-4-yl]acetic acid: is an organic compound with a unique structure that includes a dimethyloxane ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its molecular formula is C8H14O3, and it is known for its stability and reactivity under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2R,6S)-2,6-Dimethyloxan-4-yl]acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,6-dimethyl-4-hydroxyhexanoic acid with an acid catalyst to form the oxane ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-[(2R,6S)-2,6-Dimethyloxan-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the acetic acid group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acetic acid derivatives.
Scientific Research Applications
Chemistry: In chemistry, 2-[(2R,6S)-2,6-Dimethyloxan-4-yl]acetic acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties, making it valuable for drug discovery and development.
Medicine: In medicine, derivatives of this compound may be explored for their therapeutic potential. Research is ongoing to investigate its efficacy in treating various diseases and conditions.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-[(2R,6S)-2,6-Dimethyloxan-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact mechanism depends on the specific application and the derivative being used.
Comparison with Similar Compounds
- 2-[(2R,5R,6S)-6-(hydroxymethyl)-5-(pyridine-4-carbonylamino)oxan-2-yl]acetic acid
- 2-[(2R,5S,6S)-6-(hydroxymethyl)-5-[[oxo(pyridin-4-yl)methyl]amino]-2-oxanyl]acetic acid
Comparison: Compared to similar compounds, 2-[(2R,6S)-2,6-Dimethyloxan-4-yl]acetic acid is unique due to its specific stereochemistry and the presence of the dimethyloxane ring. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
928156-60-9 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2-[(2S,6R)-2,6-dimethyloxan-4-yl]acetic acid |
InChI |
InChI=1S/C9H16O3/c1-6-3-8(5-9(10)11)4-7(2)12-6/h6-8H,3-5H2,1-2H3,(H,10,11)/t6-,7+,8? |
InChI Key |
BKTNOWDCQOFYEY-DHBOJHSNSA-N |
Isomeric SMILES |
C[C@@H]1CC(C[C@@H](O1)C)CC(=O)O |
Canonical SMILES |
CC1CC(CC(O1)C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


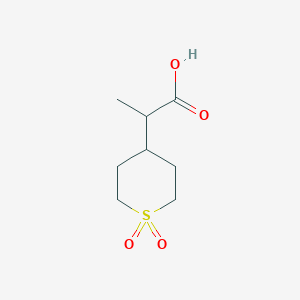
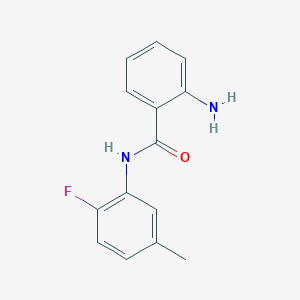

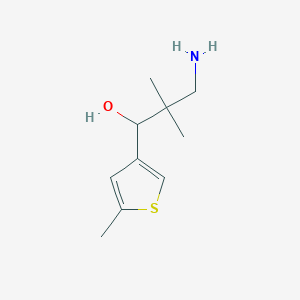
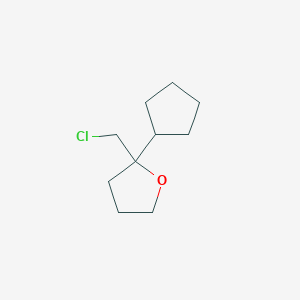

![4-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile](/img/structure/B13180092.png)
![N-[(Azepan-3-yl)methyl]propanamide](/img/structure/B13180099.png)
